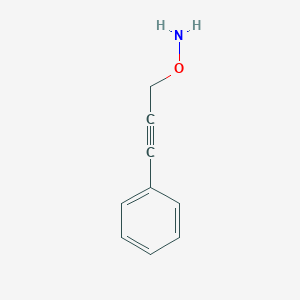
O-(3-phenylprop-2-ynyl)hydroxylamine
Description
O-(3-Phenylprop-2-ynyl)hydroxylamine is a hydroxylamine derivative characterized by a propargyl (prop-2-ynyl) group substituted with a phenyl ring at the terminal carbon. Structurally, it consists of a hydroxylamine (-NH2-O-) moiety linked to a 3-phenylprop-2-ynyl group (C6H5-C≡C-CH2-). This compound combines the reactivity of the hydroxylamine group with the electronic and steric effects of the phenylpropargyl substituent.
Properties
CAS No. |
149649-90-1 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
O-(3-phenylprop-2-ynyl)hydroxylamine |
InChI |
InChI=1S/C9H9NO/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2 |
InChI Key |
ZHFXDAQXMNYCTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CCON |
Canonical SMILES |
C1=CC=C(C=C1)C#CCON |
Synonyms |
Hydroxylamine, O-(3-phenyl-2-propynyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Nitrobenzene: One common method for preparing O-(3-phenylprop-2-ynyl)hydroxylamine involves the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride and water. The reaction mixture is stirred vigorously, and the temperature is maintained at 60-65°C.
Oxidation of Alcohol-Derived Peroxides: Another method involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides in tetrahydrofuran at 0°C.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(3-phenylprop-2-ynyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc dust, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted hydroxylamines.
Scientific Research Applications
Chemistry:
Electrophilic Amination: O-(3-phenylprop-2-ynyl)hydroxylamine is used as an electrophilic aminating agent in organic synthesis, facilitating the formation of C–N, N–N, O–N, and S–N bonds.
Biology and Medicine:
Biochemical Studies: The compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions involving hydroxylamines.
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Polymer Chemistry: this compound is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of O-(3-phenylprop-2-ynyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It reacts with nucleophiles to form new bonds, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Structural Features
Hydroxylamine derivatives vary significantly based on substituents attached to the oxygen atom. Below is a structural comparison with key analogs:
Key Observations :
- Electronic Effects : Methoxy-substituted derivatives (e.g., 4h, 4d) exhibit electron-donating groups that stabilize intermediates in synthetic pathways . In contrast, the phenylpropargyl group in this compound introduces electron-withdrawing effects due to the sp-hybridized carbons.
- Redox Activity : Ferrocene-containing analogs (e.g., ) leverage metallocene redox properties for applications in catalysis or enzyme inhibition.
Key Observations :
Physical and Chemical Properties
A comparison of key properties is summarized below:
Key Observations :
- Propargyl Derivatives : The propargyl group in this compound likely reduces water solubility compared to methoxy-substituted analogs (e.g., 4j) but improves organic solvent compatibility.
- Thermal Stability : Ferrocene derivatives (e.g., ) exhibit defined melting points, suggesting higher crystalline order compared to oily methoxy analogs.
Key Observations :
- Enzyme Inhibition : Bulky substituents (e.g., ferrocene ) improve selectivity for enzyme targets, while methoxy groups (e.g., ) may modulate solubility for pharmacokinetics.
- Propargyl Reactivity : The triple bond in this compound could enable click chemistry for bioconjugation or prodrug activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


